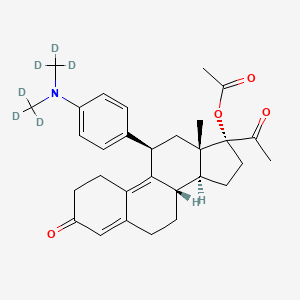

Ulipristal acetate-d6

説明

特性

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLAFOLCSJHRE-JBNLJIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ulipristal Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ulipristal acetate-d6, a deuterated analog of Ulipristal acetate. This stable isotope-labeled compound is crucial for researchers, particularly in pharmacokinetic and metabolic studies, where it serves as a reliable internal standard for quantitative analysis by mass spectrometry.[1][2][3]

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[][5] The deuteration of the molecule, specifically on the N,N-dimethylamino group, provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tool for precise quantification in biological matrices.[1][3][6]

Data Presentation: Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data for the non-deuterated parent compound, Ulipristal acetate, are included for comparison where available.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | [][7] |

| CAS Number | 1621894-64-1 | [3][][6] |

| Molecular Formula | C₃₀H₃₁D₆NO₄ | [3][][6] |

| Molecular Weight | 481.65 - 481.7 g/mol | [1][3][][7] |

| Appearance | Solid, white to beige powder | [3][8] |

| Melting Point | 183-185 °C (for non-deuterated Ulipristal Acetate) | [9][10] |

| Boiling Point | 640.1 ± 55.0 °C (Predicted) | [][9] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

| Purity | ≥98% (HPLC); ≥99% deuterated forms (d₁-d₆) | [3][] |

| Storage | -20°C | [3][8] |

| Stability | ≥ 4 years (when stored at -20°C) | [3] |

Table 2: Solubility Data

| Solvent | Solubility (Ulipristal Acetate) | Solubility (this compound) | Source |

| Water | Insoluble (0.00341 mg/mL, Predicted) | Not Determined | [11][12] |

| DMSO | 33.33 - 83 mg/mL | Not explicitly quantified, but used as a solvent | [8][11][13] |

| Methanol | Not specified | Soluble | [3] |

| Ethanol | 14 mg/mL | Not specified | [11] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the characterization of this compound are typically proprietary to the manufacturers. However, the determination of the properties listed above relies on standard analytical chemistry techniques.

Purity Determination via High-Performance Liquid Chromatography (HPLC): The chemical purity of this compound is assessed using HPLC.[]

-

Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

-

Sample Preparation: A sample of the batch to be tested is dissolved in the same solvent.

-

Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water.

-

Detection: A UV detector is used to monitor the elution of the compound.

-

Analysis: The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The isotopic purity (percentage of deuterated forms) is determined using mass spectrometry.[3]

Melting Point Determination: The melting point is a key indicator of purity for a crystalline solid.

-

Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. For the non-deuterated form, this range is 183-185 °C.[9][10]

Solubility Assessment:

-

Solvent Selection: A range of solvents, including water, methanol, and DMSO, are chosen.[3][11]

-

Procedure: A pre-weighed amount of this compound is added to a fixed volume of the solvent at a specific temperature (e.g., room temperature).

-

Observation: The mixture is agitated (e.g., via sonication or vortexing) to facilitate dissolution. Solubility is determined by visual inspection for the absence of solid particles or by quantitative analysis of the resulting solution.

Mandatory Visualizations

Signaling Pathway

Ulipristal acetate functions as a selective modulator of the progesterone receptor (PR) and also exhibits antagonistic activity at the glucocorticoid receptor (GR).[14][15] This dual activity is central to its therapeutic effects and potential side effects.

Caption: Simplified signaling pathway of Ulipristal Acetate.

Experimental Workflow

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1][3]

Caption: Workflow for quantification using this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 5. Ulipristal acetate - Wikipedia [en.wikipedia.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C30H37NO4 | CID 131709031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ulipristal acetate ≥98% (HPLC) | 126784-99-4 [sigmaaldrich.com]

- 9. Ulipristal Acetate CAS#: 126784-99-4 [m.chemicalbook.com]

- 10. Ulipristal Acetate - Protheragen [protheragen.ai]

- 11. selleckchem.com [selleckchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. primo.lclark.edu [primo.lclark.edu]

An In-Depth Technical Guide to the Synthesis and Characterization of Ulipristal Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ulipristal acetate-d6, a deuterated analog of the selective progesterone receptor modulator, Ulipristal acetate. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.[1][2]

Introduction

Ulipristal acetate is a well-established pharmaceutical agent used for emergency contraception and the treatment of uterine fibroids.[3] this compound, with the formal name 17-(acetyloxy)-11β-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione, is a stable isotope-labeled version of the parent drug.[4] The six deuterium atoms are located on the two methyl groups of the N,N-dimethylamino moiety. This specific labeling provides a distinct mass shift, making it an ideal internal standard for bioanalytical methods, ensuring accuracy and precision in quantifying Ulipristal acetate in biological matrices.[2]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, culminating in the introduction of the deuterated methyl groups. The general synthetic strategy for the non-deuterated Ulipristal acetate involves key steps such as epoxidation, cyanation, Grignard reaction, and acetylation.[6] The final step to introduce the deuterium labels would be a deuteromethylation reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Deuteromethylation of N-desmethyl Ulipristal Acetate

This protocol describes the final step in the proposed synthesis of this compound.

Materials:

-

N-desmethyl Ulipristal Acetate

-

Deuterated methyl iodide (CD3I, 99.5 atom % D)

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of N-desmethyl Ulipristal Acetate in anhydrous acetonitrile, add an excess of potassium carbonate.

-

The reaction mixture is stirred under an inert atmosphere (Argon or Nitrogen).

-

Deuterated methyl iodide (approximately 2.2 equivalents) is added dropwise to the suspension.

-

The reaction mixture is heated to a moderate temperature (e.g., 40-50 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C30H31D6NO4 | [1][7] |

| Molecular Weight | ~481.66 g/mol | [7] |

| CAS Number | 1621894-64-1 | [2] |

| Appearance | Solid | [1] |

| Purity (typical) | ≥99% deuterated forms (d1-d6) | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the successful incorporation of deuterium atoms and for the quantitative analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Precursor Ion (Q1): The protonated molecule [M+H]+ of this compound is expected at m/z ~482.3.

-

Product Ion (Q3): A characteristic fragment ion is monitored for quantification. Based on the fragmentation of Ulipristal acetate-d3 (m/z 479.3 → 416.2), a similar fragmentation pattern is expected for the d6 analog.[8] A proposed fragmentation involves the loss of the acetyl group.

Caption: Proposed fragmentation pathway for this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels and the overall structure of the molecule.

Expected Spectral Features:

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart will be the absence of the singlet corresponding to the six protons of the N,N-dimethylamino group, which typically appears around 2.9 ppm. The other proton signals of the steroid backbone should remain unchanged.

-

¹³C NMR: In the ¹³C NMR spectrum, the signal corresponding to the N-methyl carbons will be observed as a multiplet with a significantly reduced intensity due to the carbon-deuterium coupling and the longer relaxation time of deuterated carbons. The chemical shift will also be slightly upfield compared to the non-deuterated analog.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Experimental Protocol: Purity Analysis

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.[9]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution. For example, a mobile phase of acetonitrile and water (70:30, v/v) can be used.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength of 302 nm is appropriate for Ulipristal acetate.[9]

-

Column Temperature: Maintained at 25 °C.[9]

Data Presentation: HPLC Purity Data

| Parameter | Typical Value |

| Retention Time (Rt) | ~ 5-10 min (method dependent) |

| Purity | ≥ 98% (by area normalization) |

Experimental Workflows

The following diagram illustrates the general workflow for the characterization of synthesized this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via deuteromethylation of an appropriate precursor offers a logical approach to obtaining this valuable internal standard. The characterization protocols outlined, utilizing mass spectrometry, NMR spectroscopy, and HPLC, are essential for ensuring the quality and suitability of the labeled compound for its intended use in demanding bioanalytical applications. This guide serves as a valuable resource for researchers and scientists involved in the development and analysis of Ulipristal acetate and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 6. CN103601785A - Novel synthesis method of Ulipristal acetate - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Deuterated Standards in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles: The Gold Standard of Quantification

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantification, with deuterium-labeled compounds being a prevalent choice.[2] A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by its heavier, stable isotope, deuterium (²H or D).[1][3] This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][4]

This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, a principle known as isotope dilution mass spectrometry (IDMS).[3] By adding a known amount of the deuterated standard to a sample at the earliest stage, it acts as a perfect mimic for the analyte.[3][4] Any variability encountered during the analytical workflow will affect both the analyte and the IS equally, ensuring the ratio of their signals remains constant and enabling highly accurate quantification.[5]

Key advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the analyte's signal during ionization. A co-eluting deuterated IS experiences the same effect, allowing for accurate normalization.[1][4]

-

Compensation for Sample Loss: Losses during sample preparation and extraction can vary between samples. The IS experiences the same potential losses as the analyte, correcting for this variability.[1][5]

-

Mitigation of Instrumental Drift: Mass spectrometer performance can fluctuate. The deuterated IS provides a constant reference to normalize these variations.[1][6]

Experimental Workflow and Protocols

A robust and reliable bioanalytical method using deuterated standards is essential for obtaining high-quality data. The following outlines a typical experimental workflow and protocol for the quantification of a small molecule drug in human plasma.

General Experimental Workflow Diagram

The overall process, from sample receipt to final data analysis, involves several critical steps where the internal standard plays a key role.

Detailed Experimental Protocol

This protocol is a generalized example for the analysis of a drug in plasma using protein precipitation.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the deuterated internal standard in the same solvent.

-

Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range of the unknown samples.[7]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated IS at a consistent concentration (e.g., 50 ng/mL) that provides a stable and robust signal.[3]

2. Sample Preparation (Protein Precipitation):

-

Aliquoting: In a microcentrifuge tube, add 100 µL of each sample (calibrator, quality control, or unknown).[3]

-

Spiking: Add 10 µL of the internal standard spiking solution to every tube. Vortex briefly.[3]

-

Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex & Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

3. LC-MS/MS Analysis:

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.[3]

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high percentage of Mobile Phase B is used to elute the analyte and IS.[3]

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

-

4. Data Processing:

-

The peak areas of the analyte and the deuterated IS are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured analyte/IS peak area ratios.

Data Presentation: The Impact of Deuterated Standards

The use of a deuterated internal standard significantly improves assay performance, leading to enhanced accuracy and precision.[5] Data from various studies consistently demonstrate the superiority of this approach over using structural analogs or no internal standard at all.

Table 1: Comparison of Assay Precision for Sirolimus Quantification[8]

This table shows a real-world example of how a deuterated internal standard for the immunosuppressant drug sirolimus resulted in significantly better precision (lower coefficient of variation) compared to a structural analog.

| Internal Standard | Inter-Patient Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |

| Desmethoxyrapamycin (DMR - Analog) | 7.6% - 9.7% |

Table 2: Hypothetical Matrix Effect Evaluation[8]

This table illustrates how a deuterated IS effectively compensates for matrix effects. The matrix effect (ME) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. An ideal IS will have a matrix effect very similar to the analyte, resulting in a consistent, normalized ratio.

| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Analyte ME (%) | IS ME (%) |

| Neat Solution | 1,000,000 | 1,200,000 | 0.83 | 100% | 100% |

| Plasma Matrix | 650,000 | 780,000 | 0.83 | 65% | 65% |

In this scenario, both the analyte and the deuterated IS experience the same 35% ion suppression in the plasma matrix. Because they are affected equally, the ratio of their peak areas remains constant, allowing for accurate quantification despite the significant matrix effect.[8]

Logical Relationships and Key Considerations

The effectiveness of a deuterated standard relies on its ability to perfectly mimic the analyte. This relationship is key to correcting for the multiple sources of analytical variability.

Diagram: Correction of Analytical Variability

Critical Considerations for Implementation

While powerful, the effective use of deuterated standards requires attention to several factors:

-

Stability of Deuterium Labels: Labels must be placed on non-exchangeable positions within the molecule.[9] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes exchange with protons from the solvent or matrix, compromising the standard's integrity.[9][10]

-

Isotopic Purity: The deuterated standard should be as free as possible from the unlabeled analyte.[9] Significant amounts of unlabeled species can interfere with the quantification of the analyte at low concentrations.[11] Isotopic enrichment should ideally be ≥98%.[3]

-

Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium can sometimes lead to a small difference in chromatographic retention time between the analyte and the IS.[10][12][13] While often negligible, a significant shift could cause the analyte and IS to elute into regions with different matrix effects, reducing the effectiveness of the correction.[13]

-

Mass Shift: The mass difference between the analyte and the IS should be sufficient (ideally ≥ 3 Da) to prevent mass spectral crosstalk, where the isotopic peaks of the analyte interfere with the signal of the IS, and vice versa.[14]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry.[2] Their ability to mimic the target analyte throughout the analytical process allows for unparalleled correction of variations arising from complex matrices, sample preparation, and instrument performance.[1][4] While potential challenges like isotopic exchange and chromatographic shifts exist, careful selection of the standard and robust method development can mitigate these issues.[10] For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical component in ensuring the generation of accurate, reliable, and defensible quantitative data.[2][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Chemical Stability and Storage of Ulipristal Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

Chemical Stability Profile

Ulipristal acetate is generally stable under recommended storage conditions.[1][2] However, forced degradation studies have revealed its susceptibility to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4][5] These studies are crucial for identifying potential degradation pathways and for the development of stability-indicating analytical methods.

Summary of Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to understand its degradation behavior. The following table summarizes the quantitative data from forced degradation studies performed on Ulipristal acetate.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 12.40 | [6] |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 23.90 | [6] |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 80°C | 53.63 | [6] |

| Neutral Hydrolysis | Water | 24 hours | 80°C | 5.06 | [6] |

| Thermal Degradation | Dry Heat | 48 hours | 80°C | Significant | [3][5] |

| Photolytic Degradation | UV Light (254 nm) | 48 hours | Ambient | Significant | [3][5] |

Note: The term "Significant" is used where the source indicated degradation but did not provide a specific percentage.

These findings highlight that Ulipristal acetate is most susceptible to oxidative degradation, followed by alkaline and acidic hydrolysis. Thermal and photolytic stress also contribute to its degradation.

Recommended Storage and Handling

To maintain the chemical integrity of Ulipristal acetate-d6, it is imperative to adhere to the following storage and handling guidelines.

Storage Conditions

-

Temperature: For long-term storage, it is recommended to store this compound at -20°C.[7] Some suppliers may ship the product at room temperature, but it should be transferred to the recommended storage temperature upon receipt.[7] For shorter durations, storage at room temperature away from excess heat is also suggested.[4]

-

Light: The compound should be protected from light.[4]

-

Moisture: Store in a dry environment and keep the container tightly sealed to prevent moisture absorption.[1][4]

-

Ventilation: A well-ventilated place is recommended for storage.[1][2]

Handling Precautions

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][6]

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation.[2][8]

-

Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[2][8]

-

Prevent contamination by keeping the container tightly closed when not in use.[1][8]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on Ulipristal acetate, based on published methodologies.[3][5][6]

Preparation of Stock Solution

A stock solution of Ulipristal acetate is typically prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

Stress Conditions

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). The mixture is then heated in a water bath (e.g., at 80°C) for a specified period (e.g., 24 hours). After cooling, the solution is neutralized with an appropriate base (e.g., 0.1 M NaOH).

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH). The mixture is then heated in a water bath (e.g., at 80°C) for a specified period (e.g., 24 hours). After cooling, the solution is neutralized with an appropriate acid (e.g., 0.1 M HCl).

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). The mixture is then heated in a water bath (e.g., at 80°C) for a specified period (e.g., 24 hours).

-

Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution of the heat-treated sample is then prepared for analysis.

-

Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to UV light (e.g., at 254 nm) in a photostability chamber for a specified duration (e.g., 48 hours).

Sample Analysis

The stressed samples are then diluted to a suitable concentration and analyzed using a validated stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to separate and quantify the parent drug from its degradation products.[3][8]

Visualizations

Mechanism of Action of Ulipristal Acetate

Ulipristal acetate is a selective progesterone receptor modulator (SPRM). Its primary mechanism of action involves binding to the progesterone receptor, where it can exert both agonistic and antagonistic effects depending on the target tissue. This modulation of the progesterone receptor is key to its therapeutic effects.

Caption: High-level mechanism of action of this compound.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

Caption: Workflow for forced degradation studies of this compound.

References

- 1. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 5. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products [pubmed.ncbi.nlm.nih.gov]

- 6. ijraps.in [ijraps.in]

- 7. researchgate.net [researchgate.net]

- 8. ijraps.in [ijraps.in]

Topic: The Gold Standard in Quantitative Bioanalysis: Advantages of Using Ulipristal Acetate-d6 Over Non-Labeled Standards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role and distinct advantages of using deuterated Ulipristal acetate (Ulipristal acetate-d6) as an internal standard in quantitative bioanalysis. In fields like pharmacokinetics, drug metabolism studies, and clinical research, achieving the highest level of accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are instrumental in ensuring the generation of robust, reliable, and defensible data.[1][2]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered the gold standard for quantitative bioanalysis.[3] The fundamental principle is to introduce a compound that is chemically identical to the analyte of interest (Ulipristal acetate) but physically distinguishable by a mass spectrometer.[1]

By replacing six hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is increased.[1] This mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the deuterated standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1][4]

Key Advantages of this compound

The use of a stable isotope-labeled standard like this compound provides a stable and predictable reference point that mitigates the inherent variability of complex biological matrices and analytical systems.[1] This is crucial for compensating for various sources of error that can compromise data quality.[3][5]

-

Correction for Matrix Effects : Biological samples such as plasma, urine, and tissue are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification.[1] Because this compound co-elutes with the unlabeled analyte, it experiences the exact same matrix effects at the same time, providing the most accurate correction possible.[3]

-

Compensation for Sample Preparation Variability : Losses can occur during sample extraction and cleanup steps. Since the deuterated standard is added to the sample at the very beginning of the process, it experiences the same degree of loss as the analyte.[5] By measuring the ratio of the analyte to the internal standard, any variability in extraction recovery is effectively normalized.[4]

-

Correction for Instrumental Variability : Minor fluctuations in injection volume or instrument sensitivity can affect results.[5] The analyte-to-internal standard ratio corrects for these variations, leading to more precise and reproducible data across different runs and even different laboratories.[2]

-

Enhanced Accuracy and Precision : By minimizing the impact of the variables described above, the use of this compound significantly improves the overall accuracy and precision of the bioanalytical method.[6] This is essential for regulated environments such as clinical trials and for making critical decisions in drug development.[3][5]

Data Presentation: Quantitative Bioanalysis and Pharmacokinetics

The use of this compound as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for pharmacokinetic studies.

Table 1: Performance of a Validated LC-MS/MS Method Using Ulipristal Acetate-d3

| Parameter | Result | Reference |

| Linearity Range | 0.0500 - 100 ng/mL | [7][8] |

| Lower Limit of Quantitation (LLOQ) | 0.0500 ng/mL | [7][8] |

| Inter-day Precision (%CV) | ≤ 9.8% | [7] |

| Inter-day Accuracy (%RE) | -4.0% to 5.2% | [7] |

| Extraction Recovery (Ulipristal Acetate) | 88.6% to 94.5% | [7] |

| Extraction Recovery (IS) | 90.7% to 92.3% | [7] |

| Matrix Effect | 95.7% to 103.8% | [7] |

Table 2: Pharmacokinetic Parameters of Ulipristal Acetate in Healthy Subjects Following a Single Oral Dose

| Parameter | 5 mg Dose | 30 mg Dose | Reference |

| Cmax (ng/mL) | 47.7 ± 27.7 | Not specified | [7][8] |

| Tmax (h) | 0.91 ± 0.98 | Not specified | [7][8] |

| AUC₀₋t (ng·h/mL) | 112 ± 49 | Not specified | [7][8] |

| T₁/₂ (h) | 46.4 ± 14.0 | ~32 h | [7][8][9] |

Experimental Protocols

Below is a representative experimental protocol for the quantification of Ulipristal acetate in human plasma using this compound as an internal standard, based on published methodologies.[7][10]

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Add a fixed amount of this compound internal standard solution (e.g., 20 µL of a 100 ng/mL solution).[11]

-

Vortex the mixture for 1 minute to ensure homogeneity.

-

Add 200 µL of methanol to precipitate plasma proteins.

-

Vortex vigorously for 3 minutes.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[7][12]

-

Chromatographic Column : A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 50 mm, 2.6 μm).[10]

-

Mobile Phase : Gradient elution using a mixture of an aqueous phase (e.g., water with 2 mM ammonium acetate and 0.3% formic acid) and an organic phase (e.g., methanol or acetonitrile).[10]

-

Flow Rate : 0.3 mL/min.[10]

-

Injection Volume : 5-10 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).[7][10]

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

Mandatory Visualizations

Diagram 1: Bioanalytical Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. youtube.com [youtube.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - ProQuest [proquest.com]

- 9. Ulipristal acetate for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]

- 12. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Research with Precision: A Technical Guide to Certified Research-Grade Ulipristal Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals utilizing certified research-grade Ulipristal acetate-d6. This deuterated analog of Ulipristal acetate is an indispensable tool for a wide array of studies, from pharmacokinetics to metabolism and beyond. This guide provides detailed information on its procurement, quality specifications, mechanism of action, and key experimental protocols.

Sourcing Certified Research-Grade this compound

The integrity of any research hinges on the quality of the materials used. For this compound, it is crucial to source from reputable suppliers who provide certified, high-purity materials suitable for research applications. Several specialized chemical suppliers offer research-grade this compound, often for use as an internal standard in analytical testing.

Key Suppliers:

-

MedChemExpress: A supplier of stable isotope-labeled compounds, including this compound, for research purposes.[1]

-

Cayman Chemical: Provides this compound intended for use as an internal standard for quantification by GC- or LC-MS.[2]

-

BOC Sciences: A global supplier of various research chemicals, including Ulipristal Acetate-[d6].[]

-

Veeprho: Offers Ulipristal Acetate D6 as a deuterium-labeled analog for analytical and pharmacokinetic research.[4]

When procuring this material, it is imperative to request a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Quality Control and Analytical Profile

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuteration provides a distinct mass difference from the unlabeled Ulipristal acetate, enabling precise and accurate quantification in complex biological matrices.

Table 1: Typical Quality Specifications for Research-Grade this compound

| Parameter | Specification | Analytical Method |

| Chemical Formula | C₃₀H₃₁D₆NO₄ | - |

| Molecular Weight | 481.66 g/mol | Mass Spectrometry |

| CAS Number | 1621894-64-1 | - |

| Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₆) | Mass Spectrometry |

| Appearance | Solid | Visual Inspection |

| Solubility | Soluble in DMSO and Methanol | Visual Inspection |

Mechanism of Action and Signaling Pathways

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with a complex mechanism of action, exhibiting both antagonistic and partial agonistic effects on the progesterone receptor (PR).[5][6] This dual activity is tissue-dependent and forms the basis of its therapeutic applications.

The primary mechanism of action of Ulipristal acetate in the context of emergency contraception is the inhibition or delay of ovulation.[5][7] This is achieved by interfering with the normal ovulatory signaling cascade initiated by the luteinizing hormone (LH) surge.

Beyond its effects on ovulation, Ulipristal acetate also demonstrates activity at the endometrium, although its role in preventing implantation at therapeutic doses for emergency contraception is still a subject of research.[6][7]

Ulipristal acetate also exhibits binding affinity for the glucocorticoid receptor (GR), acting as an antagonist.[8] Recent research has also elucidated its role in other signaling pathways. In uterine sarcoma cells, Ulipristal acetate has been shown to induce cell death by inhibiting the STAT3/CCL2 signaling pathway.[9][10]

Figure 1. Simplified signaling pathways of Ulipristal acetate.

Pharmacokinetics

Understanding the pharmacokinetic profile of Ulipristal acetate is crucial for designing and interpreting experimental studies.

Table 2: Summary of Human Pharmacokinetic Parameters of Ulipristal Acetate

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [11] |

| Plasma Half-life (t1/2) | ~32 hours | [7] |

| Plasma Protein Binding | 97-99% | [7] |

| Metabolism | Primarily by CYP3A4 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving Ulipristal acetate.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Ulipristal acetate on a cell line of interest.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Ulipristal acetate in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Figure 2. Experimental workflow for an MTT cell viability assay.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to investigate the effect of Ulipristal acetate on the phosphorylation of STAT3, a key protein in the STAT3/CCL2 signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with Ulipristal acetate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for conducting a pharmacokinetic study of Ulipristal acetate in a rodent model, utilizing this compound as an internal standard.

Methodology:

-

Animal Acclimatization: Acclimatize the animals (e.g., Sprague-Dawley rats) for at least one week prior to the study.

-

Dosing: Administer a single oral or intravenous dose of Ulipristal acetate to the animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein or saphenous vein).

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples. Spike the samples with a known concentration of this compound as an internal standard.

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of Ulipristal acetate.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Figure 3. Workflow for an in vivo pharmacokinetic study.

This technical guide provides a foundational understanding of certified research-grade this compound for its effective application in scientific research. By adhering to best practices in sourcing, quality control, and experimental execution, researchers can ensure the generation of reliable and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]

- 8. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Isotopic Purity: A Technical Guide for Ulipristal Acetate-d6 in Bioanalysis

For researchers, scientists, and drug development professionals, ensuring the reliability of bioanalytical data is paramount. When employing stable isotope-labeled internal standards (SIL-IS), such as Ulipristal acetate-d6, a critical and often nuanced parameter is its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound in bioanalysis, offering a synthesis of regulatory expectations, analytical best practices, and practical considerations.

The use of a SIL-IS is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The underlying principle is that the SIL-IS, being chemically identical to the analyte, will behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability and matrix effects. However, the presence of unlabeled Ulipristal acetate in the this compound internal standard can lead to an overestimation of the analyte concentration, compromising the accuracy of the study.

Regulatory Landscape and Purity Expectations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on bioanalytical method validation, which extends to the internal standards used. While these guidelines do not prescribe a specific numerical value for isotopic purity, they emphasize the need to ensure that the internal standard is suitable for its intended use and does not interfere with the measurement of the analyte.[1][2]

The key concern is the potential for "cross-talk" or isotopic interference, where the signal from the unlabeled analyte contributes to the signal of the SIL-IS, or more critically, where the unlabeled species in the SIL-IS contributes to the signal of the analyte. The ICH M10 guideline on bioanalytical method validation states that the contribution of the internal standard to the analyte signal should be not more than 20% of the analyte response at the lower limit of quantification (LLOQ).[3] Conversely, the contribution of the analyte to the internal standard signal should be not more than 5% of the internal standard response.[3]

While a Certificate of Analysis (CoA) is not strictly required for an internal standard if its suitability is demonstrated, it is highly recommended to have documentation detailing its purity and identity.[2]

Quantitative Isotopic Purity Recommendations

Based on a review of scientific literature and common practices in the pharmaceutical industry, a high degree of isotopic purity is expected for deuterated internal standards. The following table summarizes typical isotopic purity levels and acceptance criteria.

| Parameter | Typical Purity Level | Acceptance Criteria | Rationale |

| Isotopic Purity (mole % of d6) | > 98% | ≥ 98% | Minimizes the contribution of unlabeled (d0) analyte from the internal standard, ensuring accurate quantification, especially at the LLOQ. |

| Contribution of d0 in IS to Analyte Signal at LLOQ | < 5% | ≤ 20% (as per ICH M10) | Ensures that the amount of unlabeled analyte introduced with the internal standard does not significantly impact the measurement of the endogenous analyte. |

| Chemical Purity | > 98% | ≥ 98% | Ensures that other impurities do not interfere with the analysis. |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is a critical step in the characterization of a deuterated internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[4][5]

High-Resolution Mass Spectrometry (HRMS) Method

Objective: To determine the relative abundance of all isotopologues of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a suitable liquid chromatography system.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., acetonitrile/water) at a concentration suitable for direct infusion or LC-MS analysis.

-

Mass Spectrometric Analysis:

-

Infuse the sample directly into the mass spectrometer or inject it onto an LC column.

-

Acquire full-scan mass spectra in the appropriate mass range to encompass all expected isotopologues (d0 to d6).

-

Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms or spectra for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the desired d6 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To confirm the position of deuterium labeling and to estimate the degree of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., chloroform-d).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling site.

-

Integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard can be used to estimate the extent of deuteration.

-

-

²H NMR Analysis (Optional):

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming their presence and chemical environment.

-

Visualizing Key Concepts in Bioanalysis

To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the importance of isotopic purity.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the accuracy and reliability of bioanalytical data. While regulatory guidelines provide a framework, it is incumbent upon the scientist to ensure that the chosen internal standard meets stringent purity criteria, with an isotopic purity of ≥ 98% being a widely accepted benchmark. The use of high-resolution mass spectrometry and NMR spectroscopy are essential tools for the comprehensive characterization of deuterated internal standards. By adhering to these principles and employing robust analytical methods, researchers can have high confidence in the integrity of their bioanalytical results.

References

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Deuterated Internal Standards: A Technical Guide to Potential Isotopic Effects of Ulipristal Acetate-d6 in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards, such as Ulipristal acetate-d6, is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). While this practice is designed to compensate for variability in sample preparation and matrix effects, it is crucial to understand and mitigate the potential for isotopic effects to ensure data accuracy and integrity. This in-depth technical guide explores the core isotopic effects of this compound in LC-MS, providing detailed experimental protocols and data presentation to aid in method development and validation.

The Chromatographic Deuterium Isotope Effect (CDE)

The substitution of hydrogen with deuterium can lead to subtle but measurable shifts in chromatographic retention times, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] This effect stems from the minor physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3]

In reversed-phase liquid chromatography (RPLC), the most common mode for drug analysis, deuterated compounds generally elute slightly earlier than their non-deuterated counterparts.[2] This is often referred to as an "inverse isotope effect" and is attributed to weaker hydrophobic interactions with the nonpolar stationary phase.[2]

Table 1: Potential Impact of Deuterium Labeling on Retention Time in RPLC

| Parameter | Expected Observation with this compound | Potential Magnitude | Implication for Analysis |

| Retention Time (t_R) | t_R of this compound < t_R of Ulipristal acetate | Typically a few seconds | Potential for incomplete co-elution with the analyte. |

| Co-elution Factor | May be < 1 | Dependent on chromatographic conditions | Risk of differential matrix effects if the separation is significant. |

Differential Matrix Effects: A Consequence of Chromatographic Shift

While deuterated internal standards are employed to correct for matrix effects—the suppression or enhancement of ionization by co-eluting matrix components—a significant CDE can lead to a critical issue known as differential matrix effects .[4][5] If the analyte (Ulipristal acetate) and its deuterated internal standard (this compound) do not perfectly co-elute, they may enter the mass spectrometer's ion source at slightly different times, potentially exposing them to different matrix environments. This can result in a disproportionate impact on their ionization, leading to inaccurate quantification.[5]

The Kinetic Isotope Effect (KIE) and its Metabolic Implications

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[6][7] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium is substituted at that position.[7]

Ulipristal acetate is primarily metabolized by cytochrome P450 3A4 (CYP3A4) through N-demethylation.[3][8] If the deuterium labels in this compound are located at or near the sites of metabolic attack, the rate of metabolism of the internal standard could be slower than that of the analyte. While this is less of a concern for an internal standard that is not intended to be a therapeutic agent itself, it is a factor to be aware of, especially in drug discovery where deuteration is sometimes used to intentionally slow metabolism.[9]

Experimental Protocols for Assessing Isotopic Effects

To ensure the validity of a quantitative LC-MS method using this compound, it is imperative to experimentally assess the potential isotopic effects.

Protocol for Assessing the Chromatographic Deuterium Isotope Effect (CDE)

Objective: To determine the difference in retention time (Δt_R) between Ulipristal acetate and this compound under the final chromatographic conditions.

Materials:

-

Ulipristal acetate reference standard

-

This compound internal standard

-

LC-MS system with the analytical column and mobile phases intended for the final method

Procedure:

-

Prepare individual standard solutions: Prepare separate solutions of Ulipristal acetate and this compound in a suitable solvent at a concentration that provides a strong signal-to-noise ratio.

-

Inject standards separately: Inject each standard solution individually onto the LC-MS system using the final method parameters.

-

Determine retention times: Record the retention time at the apex of the chromatographic peak for both compounds.

-

Co-injection: Prepare a solution containing both Ulipristal acetate and this compound and inject it to confirm the retention times in a mixed solution.

-

Calculate Δt_R: Δt_R = t_R (Ulipristal acetate) - t_R (this compound)

-

Assess peak resolution: Calculate the chromatographic resolution (Rs) between the two peaks. An Rs value of >1.5 indicates baseline separation, which would be a significant concern. Ideally, the peaks should be as close to co-eluting as possible (Rs ≈ 0).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. myadlm.org [myadlm.org]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

LC-MS/MS Bioanalytical Method for the Quantification of Ulipristal Acetate in Human Plasma Using Ulipristal Acetate-d6 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2] Accurate and sensitive quantification of UPA in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[1] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ulipristal acetate in human plasma. The method utilizes a stable isotope-labeled internal standard, Ulipristal acetate-d6, to ensure high accuracy and precision.[3] The protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Experimental Protocols

A common and efficient method for extracting ulipristal acetate from human plasma is protein precipitation, which is both rapid and suitable for high-throughput analysis.[1][4]

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity and speed.

Materials:

-

Human plasma samples

-

Methanol (LC-MS grade)

-

Ulipristal acetate analytical standard

-

This compound internal standard (IS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spike 50 µL of the plasma sample with 30 µL of the internal standard working solution (e.g., 50.0 ng/mL this compound).[1]

-

Add 200 µL of methanol to precipitate proteins.[1]

-

Vortex the mixture for 10 minutes.[1]

-

Centrifuge at 4,000 rpm for 10 minutes.[1]

-

Transfer 100 µL of the supernatant and mix with 100 µL of methanol/water (1:1, v/v).[1]

-

Inject 10 µL of the final mixture into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reversed-phase C18 column with gradient elution.

| Parameter | Condition |

| Column | Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or equivalent |

| Mobile Phase A | Water with 2 mM ammonium acetate and 0.3% formic acid |

| Mobile Phase B | Methanol with 2 mM ammonium acetate and 0.3% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient Elution | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased. |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Run Time | 4.0 minutes |

Note: The gradient profile should be optimized to ensure complete separation of the analyte from any matrix interferences and co-elution of the analyte and internal standard.

Mass Spectrometry (MS) Conditions

The MS detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4][5]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (UPA) | m/z 476.2 → 134.1 |

| MRM Transition (UPA-d6) | To be determined based on the specific deuteration pattern. A common transition for UPA-d3 is m/z 479.3 → 416.2. |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 20-100 ms |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Ulipristal Acetate | 0.05 - 300 | > 0.99 |

The linear range may vary slightly between different studies, with some reporting ranges of 0.300-300 ng/mL and others 0.0500 - 100 ng/mL.[4][5]

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 0.15 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 15 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 80 | < 15 | 85-115 | < 15 | 85-115 |

The intra- and inter-day precision and accuracy are expected to be well within the limits required for bioanalytical assays.[5]

Table 3: Recovery and Matrix Effect

| Analyte | Quality Control Level | Extraction Recovery (%) | Matrix Effect (%) |

| Ulipristal Acetate | Low | > 80 | 85-115 |

| Ulipristal Acetate | Mid | > 80 | 85-115 |

| Ulipristal Acetate | High | > 80 | 85-115 |

| This compound | Mid | > 80 | 85-115 |

A patent for a similar method reported an extraction recovery rate of 82.3% for ulipristal acetate and 88.6% for the internal standard.[6]

Visualizations

Caption: Experimental workflow for Ulipristal Acetate analysis.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of Ulipristal Acetate in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of Ulipristal acetate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The protocols detailed below are based on established and validated methods to ensure accuracy, precision, and reliability.

Introduction

Ulipristal acetate (UPA) is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Accurate and sensitive quantification of UPA in biological matrices like human plasma is essential for understanding its pharmacological profile.[1][2][3] LC-MS/MS is the preferred method for this analysis due to its high selectivity and sensitivity.[1][2][3] This document outlines two common sample preparation techniques—Protein Precipitation and Liquid-Liquid Extraction—followed by a robust LC-MS/MS analysis protocol.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the desired level of sample cleanup and the required sensitivity. Protein precipitation is a simpler and faster method suitable for high-throughput analysis, while liquid-liquid extraction offers a cleaner extract, minimizing matrix effects.[1]

Protocol 1: Protein Precipitation

This method is rapid and involves precipitating plasma proteins with an organic solvent.[2][3][4]

-

Materials:

-

Procedure:

-

Pipette 50 µL of human plasma into a microcentrifuge tube.[1][3]

-

Add a specific volume of the internal standard working solution (e.g., 30 µL of 50.0 ng/mL Ulipristal acetate-d3).[1]

-

Add 200 µL of methanol to precipitate the plasma proteins.[1]

-

Vortex the mixture thoroughly for approximately 10 minutes.[1]

-

Centrifuge the tubes at 4,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer 100 µL of the clear supernatant to a clean tube.[1]

-

Mix the supernatant with 100 µL of a methanol/water (1:1, v/v) solution.[1]

-

Inject an appropriate volume (e.g., 10 µL) of the final solution into the LC-MS/MS system.[1]

-

Protocol 2: Liquid-Liquid Extraction

This method provides a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent.[1][5]

-

Materials:

-

Procedure:

-

Pipette 250 µL of the serum sample into an extraction tube.[1]

-

Add the internal standard.

-

Add 6 mL of an extraction solvent mixture of hexane and dichloromethane (60:40 v/v).[1]

-

Vortex the mixture to ensure thorough extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

-

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Ulipristal acetate.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or ACE Excel 3 C18-PFP[2][3] |

| Mobile Phase A | Water with 2 mM ammonium acetate and 0.3% formic acid[2] |

| Mobile Phase B | Methanol with 0.1% formic acid[1] |

| Flow Rate | 0.3 mL/min[1][2] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 10 µL[1] |

| Run Time | 4.0 min[2][3] |

Mass Spectrometric Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |

| MRM Transition (Ulipristal Acetate) | m/z 476.2 → 134.1[1][2][3] |

| MRM Transition (Ulipristal Acetate-d3 IS) | m/z 479.3 → 416.2[1][2][3] |

| Capillary Voltage | 2.5 kV[1] |

| Source Temperature | 150 °C[1] |

| Desolvation Temperature | 500 °C[1] |

| Desolvation Gas Flow | 1000 L/H[1] |

Data Presentation

The following tables summarize the quantitative data from various validated methods for Ulipristal acetate quantification.

Table 1: Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |

| Linearity Range | 0.300 - 300 ng/mL[2] | 0.0500 - 100 ng/mL[3] |

| Internal Standard | Ulipristal acetate-d3[2] | Ulipristal acetate-d3[3] |

| Intra-day Precision (%CV) | Within acceptable limits | Within acceptable limits[3] |

| Inter-day Precision (%CV) | Within acceptable limits | Within acceptable limits[3] |

| Accuracy | Well within required limits[2] | Desirable accuracy[3] |

Visualization of Experimental Workflows

Diagram 1: Protein Precipitation Workflow

Caption: Workflow for Ulipristal acetate extraction from plasma using protein precipitation.

Diagram 2: Liquid-Liquid Extraction Workflow

Caption: Workflow for Ulipristal acetate extraction from serum using liquid-liquid extraction.

Diagram 3: LC-MS/MS Analysis Workflow

Caption: General workflow of the LC-MS/MS analysis for Ulipristal acetate.

References

- 1. benchchem.com [benchchem.com]

- 2. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]

Application Notes and Protocols for Bioanalytical Studies with Ulipristal Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Ulipristal acetate and its deuterated internal standard, Ulipristal acetate-d6, from biological matrices for bioanalytical studies. The included methodologies—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is utilized as an internal standard to ensure the accuracy and precision of the quantification of Ulipristal acetate in biological samples.[1]

Overview of Sample Preparation Techniques